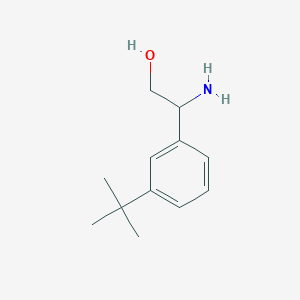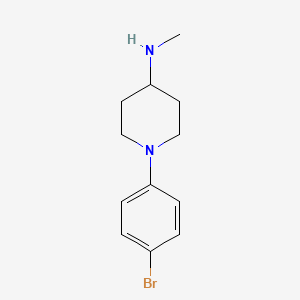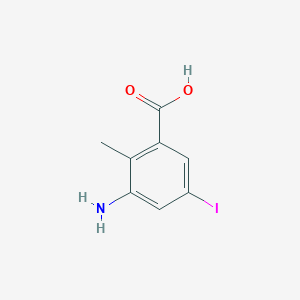![molecular formula C7H8O2S B13551215 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a bicyclic compound containing a sulfur atom. It is known for its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method includes the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification processes such as crystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom instead of sulfur.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Lacks the sulfur atom but has a similar bicyclic structure.
Uniqueness
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct reactivity and properties compared to its nitrogen or oxygen analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
Propriétés
Formule moléculaire |
C7H8O2S |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)6-4-1-2-5(3-4)10-6/h1-2,4-6H,3H2,(H,8,9) |
Clé InChI |
CWRHFQYONFNLQW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1SC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


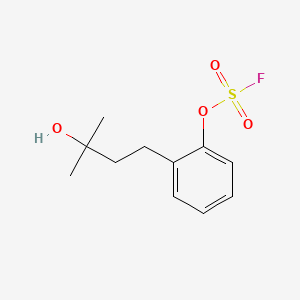
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
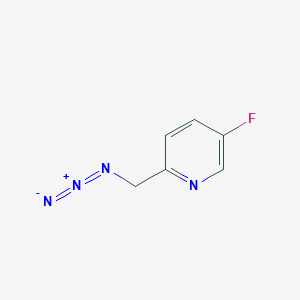
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
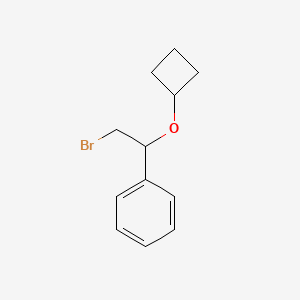
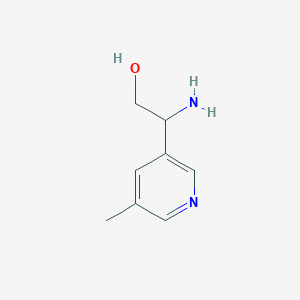
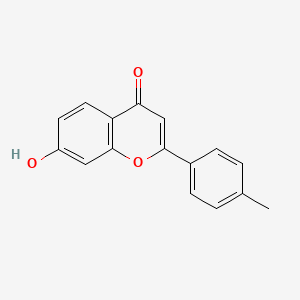
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)


